N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound .Scientific Research Applications
Synthesis and Characterization
Sulfonamides, such as N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide, are synthesized through reactions involving substituted aniline or tetrahydrofuran-2-ylmethanamine with benzenesulfonyl chloride, employing aqueous solutions or DMF as reaction mediums. These compounds are characterized using spectral techniques such as 1H-NMR, IR, and EI-MS, providing insight into their molecular structure and potential for further chemical modification (Rehman et al., 2019).
Pharmacological Potential
The pharmacological screening of sulfonamide derivatives reveals a broad spectrum of biological activities, including antimicrobial, antidiabetic, anticancer, and diuretic properties. This highlights the therapeutic potential of such compounds in treating various diseases and conditions. However, it's important to note that resistance can develop rapidly, which has led to a decrease in their use over time (Rehman et al., 2019).
Structural and Tautomerism Studies
Further research into sulfonamide derivatives includes detailed structural analysis and the exploration of tautomerism, as seen in studies of sulfonamide-1,2,4-triazine derivatives. These studies involve X-ray diffraction and theoretical calculations to understand the molecules' conformations and the presence of tautomeric forms, which is crucial for predicting their reactivity and interactions with biological targets (Branowska et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-24(20,15-2-4-16-12(9-15)6-8-22-16)18-10-14-1-3-17(23-14)13-5-7-21-11-13/h1-5,7,9,11,18H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTONHNJQQNDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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